molecular formula C11H20FNO5S B3221716 Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate CAS No. 1207176-25-7

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate

Cat. No.: B3221716
CAS No.: 1207176-25-7
M. Wt: 297.35 g/mol
InChI Key: IBRYORODRHGOCR-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO5S. It is a fluorinated derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluoropiperidine as the starting material.

  • Reaction Steps: . This is often achieved through a nucleophilic substitution reaction.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: A wide range of substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • Tert-butyl 3-fluoro-4-(methylsulfonyloxy)methylpiperidine-1-carboxylate: A structural isomer with a methylsulfonyloxy group on the methyl group instead of the oxygen atom.

  • Tert-butyl 4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate: Another isomer with the fluorine and methylsulfonyloxy groups on different positions of the piperidine ring.

Uniqueness: Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This compound is a versatile and valuable tool in organic synthesis and research, with applications spanning multiple fields. Its unique structure and reactivity make it an important compound for scientific exploration and industrial use.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYORODRHGOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145267
Record name 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-25-7
Record name 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207176-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 0.287 mol) in anhydrous methylene chloride (630 mL) was treated with triethylamine (60 mL, 0.43 μmol) followed by methane sulfonyl chloride (26.7 mL, 0.345 mol) at 0° C. under N2 atmosphere. The solution was allowed to warm slowly to ambient temperature and stirred for 14 hours. The mixture was partitioned between saturated NaHCO3 (400 mL) and methylene chloride (400 mL). The aqueous layer was extracted with methylene chloride (2×500 mL). The combined organic phases were washed with 1N HCl, brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography, eluting with 20-30% EtOAc/Hexane to provide the tert-butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 2.5 (78 g, 91%). 1HNMR (CDCl3, 400 MHz): δ 4.98-4.86 (m, 1H), 4.80-4.74 (m, 0.5H), 4.67-4.63 (m, 0.5H), 3.92-3.45 (m, 3H), 3.44-3.25 (m, 1H), 3.08 (s, 3H), 2.20-2.07 (m, 1H), 1.93-1.80 (m, 1H), 1.45 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.4
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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